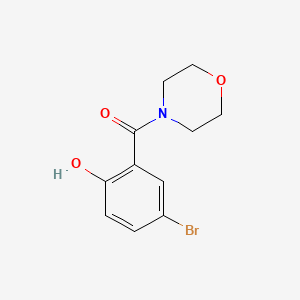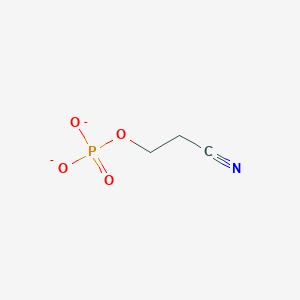
4-(Propan-2-yl)-1,2-dihydroquinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propan-2-yl)-1,2-dihydroquinolin-2-one is a heterocyclic aromatic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the isopropyl group . Another method involves the Friedländer synthesis, where 2-aminobenzophenone reacts with an aldehyde or ketone under acidic conditions to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Propan-2-yl)-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death. Additionally, the compound may interact with other cellular pathways, contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyquinoline: Similar in structure but lacks the isopropyl group.
4-Hydroxyquinoline: Similar in structure but lacks the isopropyl group.
Quinoline: The parent compound without any substituents.
Uniqueness: 4-(Propan-2-yl)-1,2-dihydroquinolin-2-one is unique due to the presence of both the isopropyl and hydroxyl groups, which confer distinct chemical properties and biological activities. The isopropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The hydroxyl group allows for hydrogen bonding, influencing the compound’s interaction with biological targets .
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
4-propan-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-8(2)10-7-12(14)13-11-6-4-3-5-9(10)11/h3-8H,1-2H3,(H,13,14) |
InChI-Schlüssel |
SNSCXWREOANVGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=O)NC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Ethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B8727103.png)



![2-[(4-chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B8727131.png)


![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanol](/img/structure/B8727186.png)
![Propanal, 3-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B8727193.png)



